molecular formula C14H22NNaO5 B15112608 Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

Cat. No.: B15112608
M. Wt: 307.32 g/mol
InChI Key: HISVLUJACXINMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is a sodium salt of a propanoic acid derivative containing a substituted 1,3-oxazolidin-2-one core. The compound features a hydroxy group, two methyl substituents, and a 4-methylpent-3-enyl side chain on the oxazolidinone ring, which may influence its lipophilicity and stereoelectronic properties.

Properties

Molecular Formula

C14H22NNaO5

Molecular Weight

307.32 g/mol

IUPAC Name

sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

InChI

InChI=1S/C14H23NO5.Na/c1-10(2)6-5-8-13(3)14(4,19)15(12(18)20-13)9-7-11(16)17;/h6,19H,5,7-9H2,1-4H3,(H,16,17);/q;+1/p-1

InChI Key

HISVLUJACXINMZ-UHFFFAOYSA-M

Canonical SMILES

CC(=CCCC1(C(N(C(=O)O1)CCC(=O)[O-])(C)O)C)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate typically involves multiple steps. One common method involves the reaction of 4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidine with 4-methylpent-3-enyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with sodium propanoate to yield the final compound. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The propanoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazolidinone ring may produce a more saturated ring structure.

Scientific Research Applications

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate exerts its effects involves its interaction with specific molecular targets. The hydroxy group and oxazolidinone ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or activating their functions. The propanoate moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic derivatives, focusing on core rings, substituents, solubility, and inferred properties.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name/Structure Core Heterocycle Functional Groups Inferred Solubility Notable Features Reference
Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate 1,3-Oxazolidinone Sodium carboxylate, hydroxy, dimethyl, 4-methylpent-3-enyl High (ionic sodium salt) Branched alkenyl side chain enhances lipophilicity
Ethyl 3-oxo-3-phenylpropanoate (Isoxazolone derivative) Isoxazol-5(4H)-one Ethyl ester, phenyl Moderate (ester) Aromatic substituents may increase π-π stacking
Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate Pyrazolone Methyl ester, nitro, phenyl Low (bulky substituents) Nitro group confers electron-withdrawing effects
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Thiazole Propanoic acid, nitrobenzylidene, p-tolyl Moderate (free acid) Conjugated system for UV absorption
Trisodium 4-(2-diazenyl-4-sulfonatophenyl)-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate Pyrazole Trisodium sulfonate/carboxylate, azo group High (ionic salts) Dye application due to chromophoric azo group

Core Heterocycle Comparison

  • 1,3-Oxazolidinone (Target Compound): A five-membered ring with oxygen and nitrogen atoms. The ring’s rigidity and hydrogen-bonding capacity (via the carbonyl and hydroxy groups) may enhance target binding in biological systems .
  • Pyrazolone (): A five-membered ring with two adjacent nitrogen atoms. The enol tautomerism in pyrazolones can influence reactivity and solubility.
  • Thiazole () : A five-membered ring with sulfur and nitrogen. Thiazoles often exhibit antimicrobial and anti-inflammatory activities.
  • Isoxazolone () : A five-membered ring with oxygen and nitrogen in adjacent positions. Isoxazolones are prone to hydrolysis under acidic conditions.

Solubility and Bioavailability

  • The sodium carboxylate group in the target compound confers high water solubility, making it suitable for parenteral formulations. In contrast, ester derivatives (e.g., ) exhibit lower solubility but better membrane permeability .
  • Trisodium salts () and sulfonates () share high solubility due to ionic character, though their applications diverge (dyes vs. pharmaceuticals).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.